molecular formula C16H24O B12604674 4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one CAS No. 917892-89-8

4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one

Cat. No.: B12604674
CAS No.: 917892-89-8
M. Wt: 232.36 g/mol
InChI Key: VIHPQEWTKZTYKH-INIZCTEOSA-N
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Description

4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one is an organic compound that belongs to the class of monoterpenoids. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a 3,7-dimethylocta-1,6-dien-3-yl group. It is commonly found in essential oils and has various applications in the fields of chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 3,7-dimethylocta-1,6-dien-3-ol, followed by oxidation to form the desired ketone. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of cyclohexene derivatives. For example, the catalytic oxidation of cyclohexene with hydrogen peroxide in the presence of vanadium catalysts can yield this compound . This method is favored for its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.

Scientific Research Applications

4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways. Additionally, its structural features allow it to interact with cell membranes, potentially affecting membrane fluidity and signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one is unique due to its combination of a cyclohexene ring and a 3,7-dimethylocta-1,6-dien-3-yl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

917892-89-8

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

4-[(3R)-3,7-dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one

InChI

InChI=1S/C16H24O/c1-5-16(4,12-6-7-13(2)3)14-8-10-15(17)11-9-14/h5,7-8H,1,6,9-12H2,2-4H3/t16-/m0/s1

InChI Key

VIHPQEWTKZTYKH-INIZCTEOSA-N

Isomeric SMILES

CC(=CCC[C@](C)(C=C)C1=CCC(=O)CC1)C

Canonical SMILES

CC(=CCCC(C)(C=C)C1=CCC(=O)CC1)C

Origin of Product

United States

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